

Theoretical studies on 2,6-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitroaniline

Cat. No.: B101641

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical Investigation of **2,6-Dimethyl-4-nitroaniline**

Executive Summary

This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of **2,6-Dimethyl-4-nitroaniline** (DM4NA). As a member of the nitroaniline family, DM4NA is a molecule of significant interest due to the characteristic push-pull electronic system created by its electron-donating amino (-NH₂) group and electron-withdrawing nitro (-NO₂) group. Such systems are foundational in the development of materials with significant non-linear optical (NLO) properties. Theoretical studies, primarily leveraging Density Functional Theory (DFT), are indispensable for elucidating the intricate relationship between DM4NA's molecular structure, its electronic behavior, and its spectroscopic signatures. This document details the computational protocols, from geometry optimization to the prediction of vibrational spectra, electronic transitions, and NLO response, offering researchers a robust framework for in-silico analysis. The central theme is the profound impact of steric hindrance from the ortho-methyl groups, which governs the molecule's conformation and modulates its electronic and optical properties.

Introduction: The Significance of Substituted Nitroanilines

Aromatic amines, particularly aniline and its derivatives, are cornerstone molecules in the chemical industry, serving as precursors for dyes, antioxidants, and pharmaceuticals.^[1] The

introduction of substituent groups onto the aniline ring can dramatically alter its structural and electronic parameters.^[1] When an electron-donating group (like $-\text{NH}_2$) and an electron-withdrawing group (like $-\text{NO}_2$) are positioned in conjugation, as in p-nitroaniline derivatives, a significant intramolecular charge transfer (ICT) character is established.^[2] This ICT is the primary origin of the large molecular hyperpolarizabilities that make these compounds candidates for NLO applications, which are critical for technologies like optical communications and data storage.^{[3][4]}

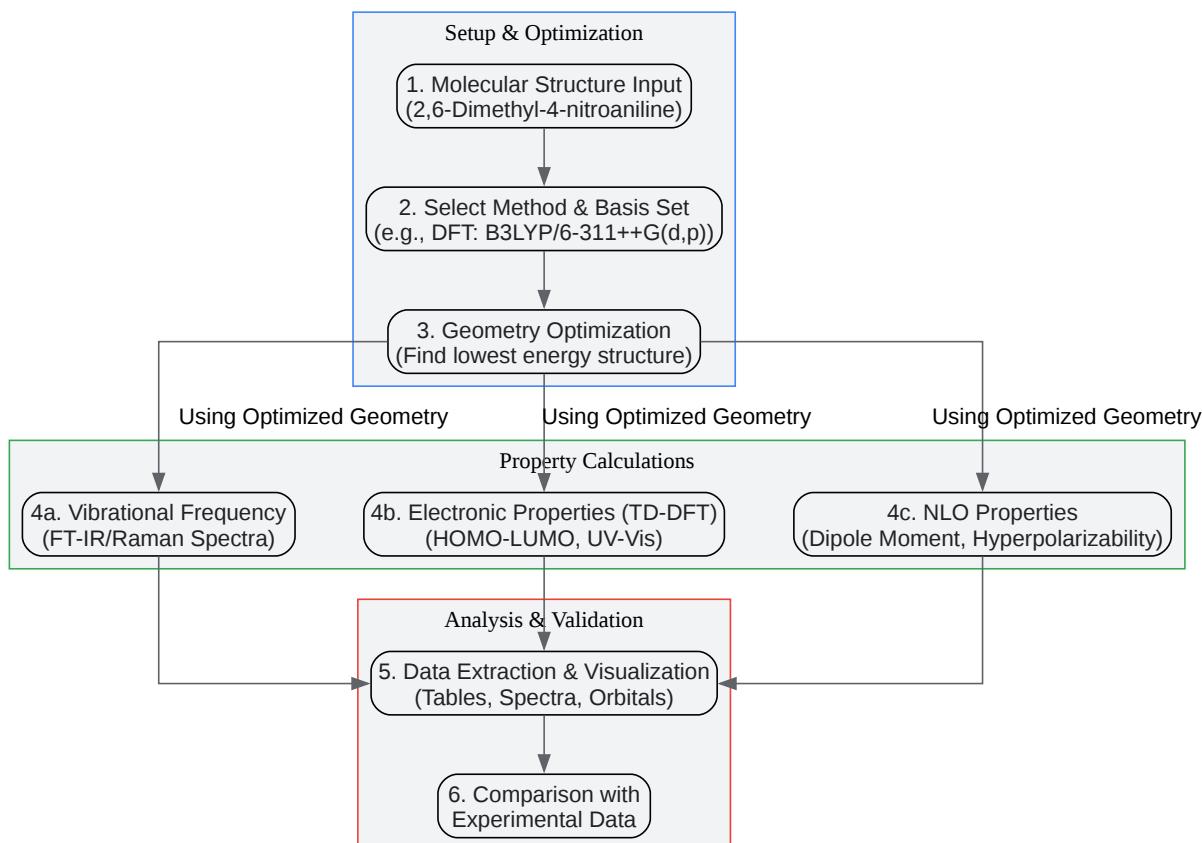
2,6-Dimethyl-4-nitroaniline ($\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2$, CAS: 16947-63-0) is a particularly interesting case study.^{[5][6][7]} The presence of two methyl groups ortho to the amino group introduces significant steric strain. This steric hindrance can force the amino and/or nitro groups to twist out of the plane of the benzene ring, disrupting the π -conjugation.^{[8][9]} Understanding the extent of this distortion and its downstream consequences on the molecule's stability, electronic energy levels, and optical response is a key objective that can be effectively addressed through computational chemistry.

Theoretical studies provide a powerful, non-destructive lens to probe molecular properties at the atomic level, complementing and often guiding experimental work. By solving the Schrödinger equation through various approximations, we can predict geometries, vibrational frequencies, and electronic properties with high accuracy.^[10]

Computational Methodologies: A Validated Approach

The reliability of any theoretical study hinges on the judicious selection of computational methods. For organic molecules like DM4NA, Density Functional Theory (DFT) has emerged as the gold standard, offering an optimal balance of computational cost and accuracy.^[10]

The DFT Framework


The workhorse for these calculations is typically the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a proven track record for accurately predicting the geometries and vibrational spectra of a wide range of organic systems.^[1] To describe the spatial distribution of electrons, Pople-style basis sets like 6-311++G(d,p) are commonly employed. This basis set is extensive, incorporating diffuse functions (++) to handle lone pairs and anions, and polarization

functions (d,p) to allow for non-spherical electron density distribution, which is crucial for describing chemical bonds accurately.[1]

Simulating Electronic Spectra

To investigate the electronic absorption properties (UV-Vis spectra), Time-Dependent Density Functional Theory (TD-DFT) is the preferred method.[11] It allows for the calculation of excited state energies, which correspond to the wavelengths of maximum absorption (λ_{max}), and the oscillator strengths, which relate to the intensity of the absorption peaks.

The entire computational workflow can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: A standard workflow for the theoretical analysis of molecular properties.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the steps for a typical calculation using a computational chemistry package like Gaussian.[1]

- Structure Input: Build the initial 3D structure of **2,6-Dimethyl-4-nitroaniline** using a molecular editor. Ensure reasonable initial bond lengths and angles.
- Input File Generation: Create a text input file specifying the calculation parameters.
 - Route Section: Define the job type and level of theory. For example: #p B3LYP/6-311++G(d,p) Opt Freq.
 - #p: Requests detailed print output.
 - B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
 - Opt: Requests a geometry optimization to find the energy minimum.
 - Freq: Requests a frequency calculation to be performed on the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and provides the vibrational data.
 - Molecule Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.
- Job Submission: Submit the input file to the computational software. The calculation may take several hours depending on the system size and computational resources.
- Output Analysis:
 - Optimization Convergence: Verify that the optimization has converged by checking for specific flags in the output file (e.g., "Stationary point found.").
 - Vibrational Frequencies: Examine the frequency output. The absence of imaginary frequencies confirms a stable structure. The calculated frequencies and their corresponding intensities can be used to simulate the theoretical IR and Raman spectra.

- Geometric Parameters: Extract the final optimized bond lengths, bond angles, and dihedral angles from the output file.

Molecular Geometry: The Impact of Steric Hindrance

The foundational step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. DFT calculations provide optimized geometrical parameters that can be compared with experimental X-ray diffraction data for validation. For DM4NA, the key structural question is how the ortho-methyl groups influence the planarity of the amino and nitro functional groups relative to the benzene ring.

In an idealized, unhindered p-nitroaniline, the amino and nitro groups lie in the same plane as the aromatic ring to maximize π -conjugation. However, in DM4NA, the methyl groups clash sterically with the hydrogens of the amino group. This steric repulsion forces the $-\text{NH}_2$ group to twist, quantified by the C-C-N-H dihedral angle. Similarly, interactions can cause the $-\text{NO}_2$ group to rotate out of the plane. This twisting disrupts the orbital overlap between the functional groups and the ring, which has profound electronic consequences. This phenomenon is a classic example of "Steric Inhibition of Resonance".^[8]

Table 1: Predicted Geometrical Parameters for a Substituted Nitroaniline (Illustrative) (Note: As specific experimental data for DM4NA is not widely published, these values are illustrative based on DFT calculations of similar molecules like 2,6-dichloro-4-nitroaniline)^[1]

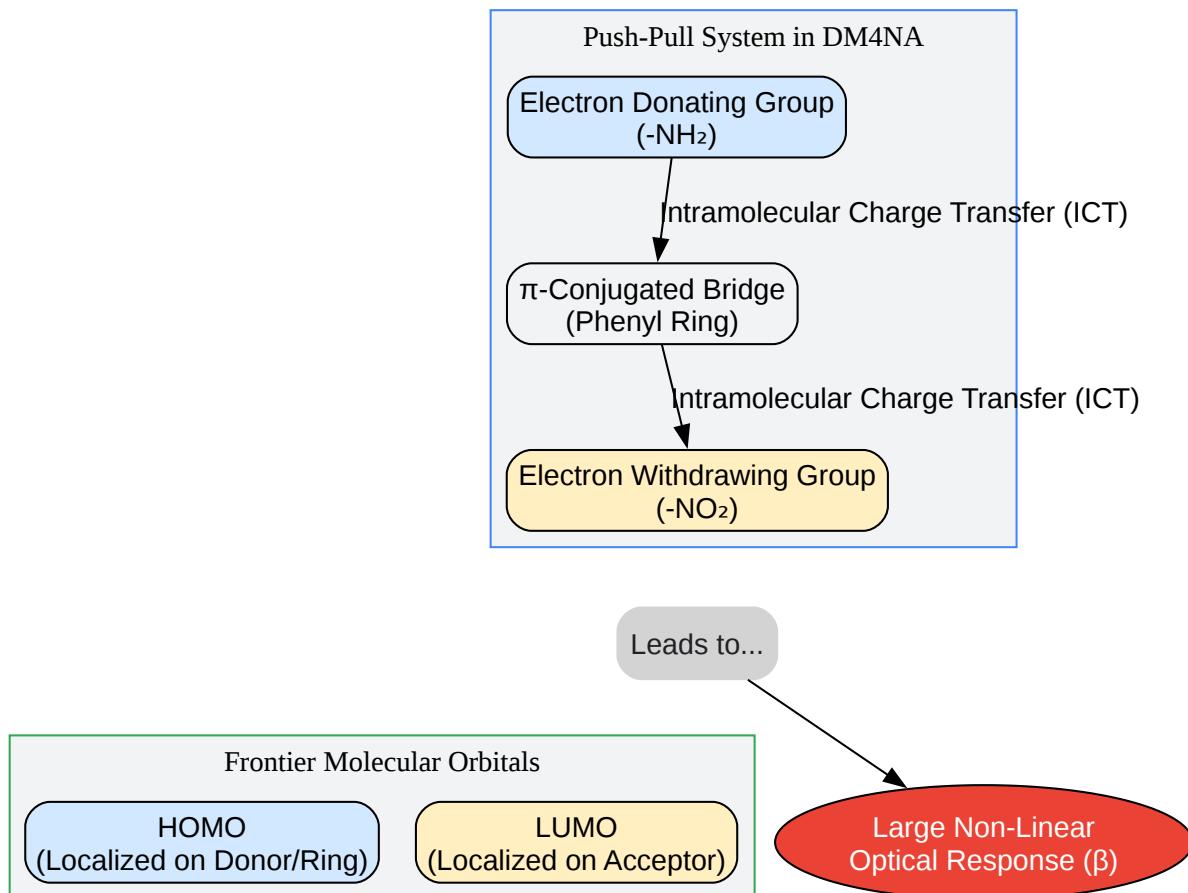
Parameter	Bond	Length (Å) (Calculated)
Bond Lengths	C-NH ₂	1.385
	C-NO ₂	1.480
N-O (nitro)	1.235	
C-C (aromatic)	1.390 - 1.410	
Parameter	Atoms	Angle (°) (Calculated)
Bond Angles	C-C-N (amino)	121.5
C-C-N (nitro)	119.0	
O-N-O (nitro)	124.0	
Dihedral Angle	C-C-N-O (nitro twist)	-20-30°

Vibrational Spectroscopy: A Fingerprint of Molecular Motion

Vibrational spectroscopy (FT-IR and Raman) is a powerful experimental technique for identifying functional groups and confirming molecular structure. DFT calculations can predict the vibrational frequencies and intensities with remarkable accuracy, aiding in the assignment of complex experimental spectra.^[1] The calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. To correct for this, a scaling factor (typically ~0.96 for B3LYP) is applied.

Key vibrational modes for DM4NA include:

- N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.
- C-H Stretching: Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while methyl C-H stretches are found just below 3000 cm⁻¹.
- NO₂ Stretching: The nitro group has characteristic strong asymmetric and symmetric stretching bands, typically in the 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively.


- Ring Vibrations: C=C stretching vibrations within the aromatic ring occur in the 1400-1600 cm^{-1} range.

Frontier Molecular Orbitals and Electronic Properties

The electronic character of a molecule is primarily dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

- HOMO: Represents the ability to donate an electron. In DM4NA, the HOMO is expected to have significant electron density localized on the electron-rich amino group and the phenyl ring.
- LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized on the electron-deficient nitro group.
- HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and will have its lowest-energy electronic transitions at longer wavelengths.

The charge transfer from the HOMO (donor) to the LUMO (acceptor) corresponds to the primary electronic transition observed in the UV-Vis spectrum. TD-DFT calculations can predict the wavelength of this transition (λ_{max}), which for nitroanilines typically falls in the UV or near-visible region.

[Click to download full resolution via product page](#)

Caption: The push-pull mechanism and its relation to Frontier Orbitals and NLO properties.

Non-Linear Optical (NLO) Properties

The defining feature of interest for many nitroanilines is their potential as NLO materials. The response of a molecule to an applied electric field (E) is described by its dipole moment (μ), polarizability (α), and hyperpolarizability (β). The first hyperpolarizability (β) is the molecular coefficient responsible for second-order NLO phenomena.

Molecules with large β values typically possess:

- A strong electron donor and acceptor.
- An extended π -conjugated system connecting them.
- Significant intramolecular charge transfer.

Theoretical calculations can directly compute these NLO parameters. The steric hindrance in DM4NA presents a fascinating case: by twisting the functional groups and reducing conjugation, the methyl groups are expected to decrease the hyperpolarizability compared to a planar analogue.[\[9\]](#) Quantifying this reduction is a key outcome of the theoretical analysis.

Table 2: Calculated NLO Properties (Illustrative)

Property	Symbol	Typical Units	Significance
Dipole Moment	μ	Debye	Measures charge separation
Polarizability	α	a.u.	Linear response to E-field
Hyperpolarizability	β	a.u.	Second-order NLO response

Thermodynamic Properties

The output of a frequency calculation also provides data to determine various thermodynamic properties at different temperatures.[\[12\]](#) Using statistical mechanics principles, properties such as the enthalpy of formation, entropy, and heat capacity can be calculated.[\[13\]](#) These values are vital for understanding the molecule's stability and for chemical process design.

Conclusion

Theoretical studies on **2,6-Dimethyl-4-nitroaniline** provide a detailed, atomistic understanding of its structure-property relationships. The dominant structural feature is the steric hindrance induced by the ortho-methyl groups, which forces a non-planar conformation. This twisting of

the amino and nitro groups directly impacts the π -conjugation, which in turn governs the molecule's electronic structure, vibrational spectra, and non-linear optical response. DFT and TD-DFT calculations serve as an indispensable toolkit for researchers, enabling the prediction of molecular geometry, spectroscopic signatures, HOMO-LUMO energetics, and key NLO coefficients. This in-silico approach not only allows for a fundamental understanding of DM4NA but also provides a predictive framework for designing novel chromophores with tailored optical properties for advanced material applications.

References

- Nahata, A., & Perry, K. (n.d.). ELECTRO-OPTIC AND NONLINEAR OPTICAL PROPERTIES OF 2,6-DIBRCO₄-N-METHYL-4-NITROANILINE (DBNMNA) CRYSTALS.
- MOLECULAR STRUCTURE AND VIBRATIONAL CHARACTERIZATION OF 2,6-DICHLORO-4 NITROANILINE USING BY SPECTROSCOPIC AND COMPUT
- PubChem. (n.d.). **2,6-Dimethyl-4-nitroaniline**.
- Theoretical investigation of 2,6-difluoro-4-nitroaniline with semi-empirical levels of theory. (2025, August 6).
- Electronic and Nonlinear Optical Properties of 2-Methyl-4-Nitroaniline Clusters. (n.d.).
- PubChemLite. (n.d.). **2,6-dimethyl-4-nitroaniline** (C₈H₁₀N₂O₂).
- 2,4-Dimethyl-6-nitroaniline. (n.d.).
- Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. (2025, August 8).
- Vandeputte, A. G., et al. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI.
- CHEMSOLVE.NET. (2019, February 16). Why 3,5-dimethyl 4-nitro aniline is stronger base than 2,6-dimethyl 4-nitro aniline and o-cresol is more acidic than 2,6-dimethyl phenol?
- COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (2024, June 15).
- Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. (n.d.).
- Theoretical comparison of dipole moments of N,N-dimethyl-4-nitroaniline and N,N,2,3,5,6-hexamethyl-4-nitroaniline. (2017, October 23). Chemistry Stack Exchange.
- Characterization of all second-order nonlinear-optical coefficients of organic N-benzyl-2-methyl-4-nitroaniline crystal. (n.d.).
- Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. (2025, December 4).

- Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. (n.d.).
- Capot Chemical. (n.d.). Specifications of **2,6-Dimethyl-4-nitroaniline**.
- A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. (2025, August 6).
- Azarrouk, A., et al. (n.d.). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Publishing.
- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. (2025, August 6).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ajeee.co.in [ajeee.co.in]
- 2. Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-6-DIMETHYL-4-NITROANILINE | 16947-63-0 [chemicalbook.com]
- 6. 2,6-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 28159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. Why 3,5-dimethyl 4-nitro aniline is stronger base than 2,6-dimethyl 4-nitro aniline and o-cresol is more acidic than 2,6-dimethyl phenol? - CHEMSOLVE.NET [chemizi.blogspot.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]

- 11. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Theoretical studies on 2,6-Dimethyl-4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101641#theoretical-studies-on-2-6-dimethyl-4-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com